4-(6-Isopropoxypyrazin-2-yl)aniline
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Overview
Description
4-(6-Isopropoxypyrazin-2-yl)aniline is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological and pharmacological activities. This compound features a pyrazine ring substituted with an isopropoxy group at the 6-position and an aniline group at the 4-position. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Isopropoxypyrazin-2-yl)aniline typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Attachment of the Aniline Group: The aniline group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate boronic acid derivative and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Isopropoxypyrazin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline group, using reagents such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.
Substitution: Halides, sulfonates, and catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(6-Isopropoxypyrazin-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6-Isopropoxypyrazin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
4-(1,3,2-Dithiarsolan-2-yl)aniline: This compound has a similar aniline group but features a dithiarsolan ring instead of a pyrazine ring.
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound has a terpyridine ring system instead of a pyrazine ring.
Uniqueness: 4-(6-Isopropoxypyrazin-2-yl)aniline is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its isopropoxy and aniline groups contribute to its versatility in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(6-propan-2-yloxypyrazin-2-yl)aniline |
InChI |
InChI=1S/C13H15N3O/c1-9(2)17-13-8-15-7-12(16-13)10-3-5-11(14)6-4-10/h3-9H,14H2,1-2H3 |
InChI Key |
SMTKECIEVKESKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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